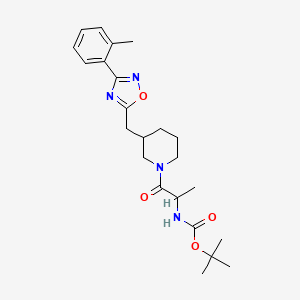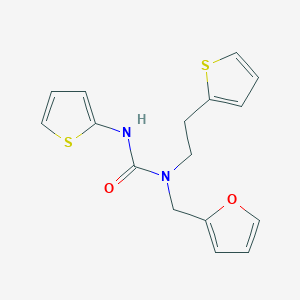
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea is a urea derivative that incorporates both furan and thiophene moieties. These heterocyclic components are known for their significance in pharmaceutical chemistry due to their presence in compounds with various biological activities. The furan and thiophene rings are connected through a urea linkage, which is a common feature in many bioactive compounds.
Synthesis Analysis
The synthesis of related furan-urea derivatives has been reported in several studies. For instance, the synthesis of 1-((2-Carbamoylguanidino)(furan-2-ylmethyl)urea involves the coupling of furfural with urea . This process typically includes the purification of furfural followed by its reaction with urea under controlled conditions to yield the desired urea derivative. The synthesis is characterized by techniques such as GC-MS, FTIR, and NMR, ensuring the correct structure of the synthesized compound .
Molecular Structure Analysis
The molecular structure of urea derivatives is often confirmed using various spectroscopic methods. In the case of furan-urea derivatives, GC-MS, IR, ^1H-NMR, ^13C-NMR, ^1H-^1H COSY, HSQC, and DEPT are used to affirm the structure . These techniques provide detailed information about the molecular framework, including the arrangement of the furan and thiophene rings and the connectivity of the urea moiety.
Chemical Reactions Analysis
The furan and thiophene rings in urea derivatives can participate in various chemical reactions. For example, the photoinduced direct oxidative annulation of furan derivatives has been explored to access polyheterocyclic compounds . Additionally, multi-component reactions involving furan- or thiophene-2-carbonyl chloride, isocyanides, and dialkyl acetylenedicarboxylates have been developed to synthesize bifurans and thiophen-2-ylfurans . These reactions highlight the reactivity of furan and thiophene rings in the presence of urea linkages.
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-urea derivatives are influenced by the presence of the heterocyclic and urea components. The bioactivity of these compounds has been tested against various pathogens, with some showing broad-spectrum activity . The optimal spacer length and substitution patterns are crucial for the interaction with biological targets, as seen in related acetylcholinesterase inhibitors . The flexibility and conformational behavior of these molecules can significantly affect their biological activities.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Synthesis of Novel Pyridine and Naphthyridine Derivatives :
- Abdelrazek et al. (2010) reported the synthesis of novel pyridine and naphthyridine derivatives through dimerization and coupling reactions involving furan- and thiophen-ethylidene malononitriles. These compounds have potential applications in developing new chemical entities with diverse biological activities [F. M. Abdelrazek, N. Kassab, N. Metwally, Nehal A. Sobhy, 2010].
Geminally Activated Nitro Dienes :
- Baichurin et al. (2019) described the condensation of furan- and thiophen-propenals to produce geminally activated nitro dienes, showcasing the utility of furan and thiophene derivatives in synthesizing compounds with potential reactivity and biological significance [R. Baichurin, A. A. Reshetnikov, V. Sergeev, N. I. Aboskalova, S. Makarenko, 2019].
Bioactivity of Urea Derivatives :
- Donlawson et al. (2020) synthesized and tested the bioactivity of a carbamoylguanidino furan-2-ylmethyl urea derivative against various pathogens. This study highlights the potential medicinal applications of furan and thiophen-based urea derivatives [Chioma Donlawson, Daniel Okechukwu Nweneka, kingsley John Orie, Reminus Okah, 2020].
Applications in Material Science and Medicine
Photoinduced Oxidative Annulation :
- Zhang et al. (2017) explored the photoinduced oxidative annulation of furan/thiophen-2-yl derivatives, leading to the formation of polyheterocyclic compounds. These findings may have implications for developing novel materials or pharmaceuticals with unique properties [Jin Zhang, Xi Zhang, Tao Wang, X. Yao, Pei Wang, Ping Wang, Sisi Jing, Yong Liang, Zunting Zhang, 2017].
Heteroaromatic Decarboxylative Claisen Rearrangement :
- Craig et al. (2005) reported on furan-2-ylmethyl, thien-2-ylmethyl, and pyrrol-2-ylmethyl tosylacetates undergoing decarboxylative Claisen rearrangement. This study showcases the chemical transformations possible with furan and thiophen derivatives, potentially useful in synthetic chemistry and drug development [D. Craig, N. King, Joerg T Kley, D. M. Mountford, 2005].
Eigenschaften
IUPAC Name |
1-(furan-2-ylmethyl)-3-thiophen-2-yl-1-(2-thiophen-2-ylethyl)urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N2O2S2/c19-16(17-15-6-3-11-22-15)18(12-13-4-1-9-20-13)8-7-14-5-2-10-21-14/h1-6,9-11H,7-8,12H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RPNITGOXPDMJQB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)CN(CCC2=CC=CS2)C(=O)NC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Furan-2-ylmethyl)-3-(thiophen-2-yl)-1-(2-(thiophen-2-yl)ethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2-(5-(3-chlorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-ethylbutanamide](/img/structure/B2506248.png)
![2-Benzylsulfanyl-3-(4-methylphenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4-one](/img/structure/B2506250.png)
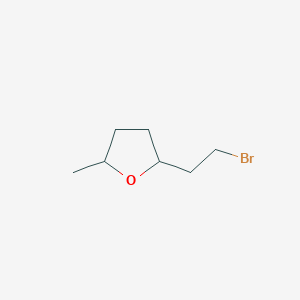
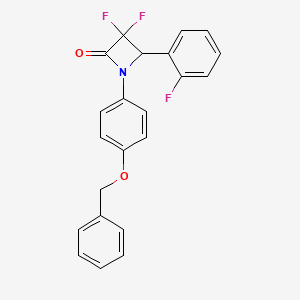
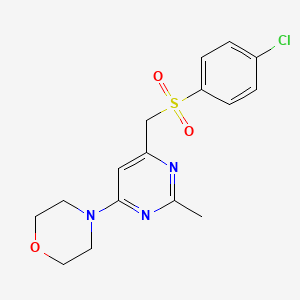
![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-(3,4-diethoxyphenyl)ethanone](/img/structure/B2506256.png)
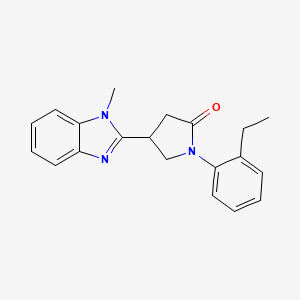
![N-[5-[2-oxo-2-[(5-propan-2-yl-1,3,4-thiadiazol-2-yl)amino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]adamantane-1-carboxamide](/img/structure/B2506259.png)
![(E)-3-[3-(4-butoxy-2-methylphenyl)-1-phenylpyrazol-4-yl]-2-cyano-N-(oxolan-2-ylmethyl)prop-2-enamide](/img/structure/B2506262.png)
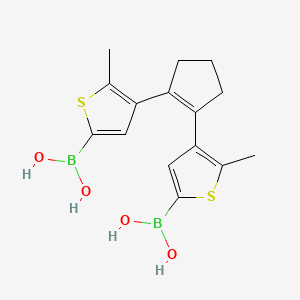
![Tert-butyl N-[[1-(aminomethyl)-2-oxabicyclo[2.2.2]octan-4-yl]methyl]carbamate](/img/structure/B2506264.png)
![4-methyl-N-{2-[4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-yl]ethyl}benzamide](/img/structure/B2506266.png)
